Product packaging for Bodipy 558/568 C12(Cat. No.:CAS No. 158757-84-7)

Bodipy 558/568 C12

Cat. No.: B606313
CAS No.: 158757-84-7
M. Wt: 472.4
InChI Key: PHUIDILRCYWCMI-UHFFFAOYSA-N
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Description

Significance of Boron-Dipyrromethene (BODIPY) Core Structures in Fluorescent Probe Development

The core structure of BODIPY dyes, chemically known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, provides a foundation for a versatile class of fluorescent probes. mdpi.comwikipedia.org This parent skeleton is a large, rigid, and planar structure composed of two pyrrole (B145914) rings and a six-membered boron-nitrogen heterocycle. A key feature of the BODIPY core is its exceptional structural stability, with the BF2 chelation inhibiting rotation and enhancing the system's fluorescent emission properties.

These dyes are characterized by their high fluorescence quantum yields, which can approach 1.0 even in aqueous environments, strong extinction coefficients, and remarkable photostability. mdpi.com Unlike many other fluorophores, the spectral properties of BODIPY dyes are relatively insensitive to solvent polarity and pH, making them suitable for use in diverse biological environments. medchemexpress.com Their electrically neutral and nonpolar nature minimizes perturbations to the molecules they are attached to, a significant advantage when labeling sensitive biomolecules like lipids. thermofisher.com The versatility of the BODIPY core allows for chemical modifications at multiple positions, enabling the synthesis of derivatives with a wide range of absorption and emission wavelengths, spanning the visible and near-infrared spectrum. mdpi.comthermofisher.com

Evolution of BODIPY Conjugates for Bioimaging Applications

The inherent properties of the BODIPY core have driven the development of numerous conjugates for sophisticated bioimaging applications. mdpi.com By attaching the BODIPY fluorophore to various biomolecules, researchers can create probes that target specific cellular components and processes. preprints.orgmdpi.com This has led to the creation of BODIPY-based probes for imaging mitochondria, lysosomes, the Golgi apparatus, and, notably, lipid droplets. preprints.org

The evolution of these conjugates has been marked by strategies to enhance their specificity and functionality. For instance, modifications to the BODIPY structure have been made to improve water solubility and to fine-tune their photophysical properties for specific imaging modalities like fluorescence microscopy and photoacoustic imaging. mdpi.compreprints.orgacs.org The conjugation of BODIPY dyes to molecules with therapeutic action has also given rise to theranostic agents, which combine imaging and treatment capabilities. mdpi.compreprints.org

Positioning of Bodipy 558/568 C12 within the Landscape of Advanced Fluorescent Fatty Acid Analogs

This compound is a prime example of a highly evolved BODIPY conjugate. medchemexpress.comcaymanchem.com It consists of the BODIPY 558/568 fluorophore attached to a 12-carbon lauric acid (C12) chain. caymanchem.comnih.gov This design makes it a fluorescent analog of a natural fatty acid, allowing it to be readily taken up by cells and incorporated into lipid metabolic pathways. pubcompare.ai

Its primary application lies in the labeling and tracking of lipids and lipid-containing structures, most notably lipid droplets. medchemexpress.comcaymanchem.comglpbio.combiomol.com The hydrophobic C12 tail facilitates its partitioning into the neutral lipid core of these organelles. smolecule.com This specificity, combined with the bright and stable orange-red fluorescence of the BODIPY 558/568 core, makes it an invaluable tool for real-time monitoring of lipid droplet dynamics, including their formation, trafficking, and metabolism in live cells. caymanchem.comglpbio.com

The table below summarizes the key properties of this compound.

PropertyValue
Chemical Name 4,4-Difluoro-5-(2-thienyl)-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid
Synonym Red C12
Molecular Formula C₂₅H₃₀BF₂N₂O₂S · H
Formula Weight 472.4 g/mol
Excitation Maximum 558 nm
Emission Maximum 568 nm
Appearance Oil
Solubility Soluble in DMF and DMSO

Data sourced from references caymanchem.combiomol.com.

In comparison to other fluorescent lipid probes, such as those based on pyrene, DPH, and NBD, BODIPY dyes like this compound are relatively insensitive to their environment and remain fluorescent in both aqueous and lipid surroundings. fishersci.se This characteristic, along with its excellent photostability, positions this compound as a superior choice for long-term live-cell imaging studies of lipid biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31BF2N2O2S B606313 Bodipy 558/568 C12 CAS No. 158757-84-7

Properties

IUPAC Name

12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUIDILRCYWCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31BF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Probe Design and Synthetic Strategies for Bodipy 558/568 C12 and Derivatives

Principles of Fluorophore Conjugation in Fatty Acid Probes

BODIPY 558/568 C12 is a fluorescent fatty acid analog that is widely used in biological research to study lipid metabolism and dynamics within living cells. glpbio.com The design of such probes involves the attachment of a fluorescent dye, in this case, a BODIPY (boron-dipyrromethene) fluorophore, to a fatty acid chain. This conjugation allows for the visualization and tracking of the fatty acid as it is taken up and processed by cells. nih.gov The BODIPY fluorophore itself is intrinsically lipophilic, meaning it readily associates with lipids, which enhances its ability to mimic natural lipids. thermofisher.com

Covalent Attachment Methodologies and Linker Chemistry

The synthesis of this compound involves the covalent attachment of the BODIPY 558/568 dye to a dodecanoic acid (a 12-carbon fatty acid). This is often achieved through standard bioconjugation techniques. For instance, the carboxylic acid group of the fatty acid can be activated to react with an amine group on a modified BODIPY dye, forming a stable amide bond. Carbodiimides like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used reagents to facilitate this type of amide bond formation between a carboxylic acid and an amine.

The specific chemistry involves linking the fluorophore to the fatty acid. While the exact synthetic route for commercial this compound is proprietary, the general principle involves creating a reactive derivative of either the fatty acid or the fluorophore to enable their covalent bonding. The choice of linker, if any, between the fluorophore and the fatty acid is critical as it can influence the probe's properties. However, in many BODIPY fatty acid analogs, the fluorophore is directly attached to the fatty acid chain.

The development of photoactivatable lipid probes has introduced more complex covalent attachment strategies. acs.org For example, some probes are designed with photoactivatable groups that, upon irradiation with light, form covalent cross-links with nearby molecules, allowing for the study of lipid-protein interactions. acs.org Additionally, "click chemistry," a set of highly efficient and specific reactions, can be used to attach fluorophores to lipids, particularly those modified with azide (B81097) or alkyne groups. acs.org

Impact of Conjugation Site (e.g., ω-terminus) on Probe Functionality

The site of fluorophore attachment on the fatty acid chain significantly impacts the probe's behavior and how well it mimics natural fatty acids. For many BODIPY fatty acid probes, including this compound, the fluorophore is attached at the ω-terminus (the end of the alkyl chain furthest from the carboxylic acid). nih.govthermofisher.com

Attaching the bulky BODIPY fluorophore at the ω-terminus is a strategic design choice. This placement minimizes interference with the metabolic processing of the fatty acid, which primarily occurs at the carboxyl end (α-terminus) through processes like esterification and β-oxidation. nih.gov Studies have shown that BODIPY fatty acid analogs with the fluorophore at the ω-terminus can be effectively transported and metabolized by cells in a manner similar to their natural counterparts. nih.govthermofisher.com However, it's important to note that the presence of the fluorophore can still influence the precise metabolic fate of the probe.

The position of the fluorophore can also affect its localization within cellular membranes. When attached to the acyl chain, the BODIPY group can exist in a deeply buried form within the membrane. researchgate.net The specific depth can be related to its point of attachment. researchgate.net This is a key consideration for accurately interpreting fluorescence imaging data.

Rational Design Considerations for Mimicking Native Lipid Behavior

The primary goal in designing fluorescent fatty acid probes like this compound is to create a molecule that behaves as closely as possible to its natural, unlabeled counterpart. This ensures that the observations made using the probe accurately reflect the biological processes of interest.

Structural Mimicry of Endogenous Long-Chain Fatty Acids

The lipophilic nature of the BODIPY dye itself is a key feature that contributes to its ability to mimic natural lipids. thermofisher.com Unlike many other fluorescent dyes, BODIPY fluorophores are not highly sensitive to the polarity of their environment, meaning they remain fluorescent in both aqueous and lipid environments. fishersci.com This property is advantageous for tracking lipids as they move between different cellular compartments with varying environments.

Comparative Analysis with Other BODIPY Derivatives (e.g., C16, MU C12) and Fluorescent Fatty Acids

The properties and applications of this compound can be better understood by comparing it to other fluorescent fatty acid probes.

Comparison with BODIPY FL C16: BODIPY FL C16 is another commonly used fluorescent fatty acid analog. It features a different BODIPY fluorophore (BODIPY FL) that emits green fluorescence and is attached to a 16-carbon fatty acid chain (palmitic acid). mdpi.commedchemexpress.com Due to the length of the BODIPY fluorophore, BODIPY FL C16 is considered to be structurally similar to a 20-carbon fatty acid. researchgate.net Studies have shown that both this compound and BODIPY FL C12 are processed similarly by cells. researchgate.netmolbiolcell.org However, the length of the fatty acid chain can influence how the probe is metabolized and incorporated into different lipid species. nih.gov For instance, one study found that BODIPY FL C12 was incorporated into a wider array of lipids compared to BODIPY FL C16. nih.gov

Comparison with BODIPY MU C12: BODIPY MU C12 is a monounsaturated version of the C12 probe, meaning its fatty acid chain contains one double bond. researchgate.net This makes it an analog for a 16-carbon monounsaturated fatty acid. researchgate.net The presence of the double bond can affect its physical properties and how it is metabolized compared to its saturated counterpart, this compound.

Comparison with other fluorescent fatty acids: Other fluorophores, such as nitrobenzoxadiazole (NBD), are also used to label fatty acids. thermofisher.comresearchgate.net Unlike BODIPY dyes, NBD is environment-sensitive, meaning its fluorescence changes depending on the polarity of its surroundings. nih.gov This property can be exploited to study the local environment of the probe but also makes the interpretation of results more complex. In general, BODIPY fatty acids are considered more photostable and have stronger absorption and fluorescence than NBD-labeled fatty acids. thermofisher.com

Recent advancements have led to the development of new fluorescent fatty acid probes with unique properties. For example, some probes are designed to emit strong fluorescence only after they have been metabolized through β-oxidation. nih.gov Another example is AP-C12, a probe with a negatively solvatochromic dye that allows for the visualization of fatty acid metabolites in different organelles based on color. nih.gov

The choice of a fluorescent fatty acid probe depends on the specific biological question being addressed. The table below summarizes some key characteristics of this compound and related probes.

Probe NameFluorophoreFatty Acid ChainApprox. Natural AnalogEmission ColorKey Characteristics
This compound BODIPY 558/56812-carbon (dodecanoic)16-carbon saturatedOrange-RedGood mimic of long-chain fatty acids, environmentally insensitive fluorescence. researchgate.netfishersci.comcaymanchem.com
BODIPY FL C16 BODIPY FL16-carbon (palmitic)20-carbon saturatedGreenUsed to study fatty acid uptake and metabolism. researchgate.netmdpi.com
BODIPY MU C12 BODIPY FL12-carbon monounsaturated16-carbon monounsaturatedGreenMimics an unsaturated fatty acid. researchgate.net
NBD-C12 NBD12-carbon (dodecanoic)12-carbon saturatedGreenEnvironment-sensitive fluorescence. researchgate.net
AP-C12 Azapyrene12-carbon (dodecanoic)12-carbon saturatedVaries by environmentNegatively solvatochromic, allows for multicolor imaging of metabolites. nih.gov

Photophysical Characteristics and Spectroscopic Applications of Bodipy 558/568 C12 in Research Contexts

Optical Properties and Their Relevance to Advanced Imaging

Bodipy 558/568 C12 is characterized by its strong absorption of light in the orange-red portion of the visible spectrum and subsequent emission of bright, sharp fluorescence. medchemexpress.comnih.gov These optical characteristics make it an excellent tool for various fluorescence-based imaging techniques. The numbers in its name, 558/568, refer to the wavelengths of maximum excitation and emission, respectively. nih.govcaymanchem.comglpbio.com The dye's performance is notably consistent across different environments, as it is relatively insensitive to changes in solvent polarity and pH. medchemexpress.commedchemexpress.com This stability is a key advantage in complex biological systems where local environments can vary significantly. medchemexpress.com

The core of this compound is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure, which is responsible for its robust fluorescence. glpbio.com The attached dodecanoic acid (C12) tail imparts a lipophilic character, enabling the probe to readily partition into and label lipid-rich structures within cells, most notably lipid droplets. medchemexpress.com This targeted localization is crucial for its application in studying lipid metabolism and dynamics.

Interactive Data Table: Photophysical Properties of this compound

PropertyValueSource(s)
Maximum Excitation Wavelength (λex)~558 nm caymanchem.comglpbio.com
Maximum Emission Wavelength (λem)~568 nm caymanchem.comglpbio.com
Molecular FormulaC₂₅H₃₁BF₂N₂O₂S
Molecular Weight~472.4 g/mol nih.gov
AppearanceSolid Powder
Fluorescence ColorOrange-Red nih.govfishersci.se

The well-defined and relatively narrow emission spectrum of this compound is a significant asset for multicolor imaging experiments. medchemexpress.com In such studies, researchers use multiple fluorescent probes simultaneously to visualize different cellular components or processes. The distinct spectral profile of this compound minimizes spectral overlap, or "bleed-through," with other common fluorophores that emit in the green or far-red regions of the spectrum. This allows for clearer differentiation between the signals from each probe.

For instance, this compound can be paired with green-fluorescent probes like those emitting around 516 nm, such as MitoTracker Green FM or other Bodipy derivatives. protocols.iothermofisher.com In a protocol for tracing fatty acids in hippocampal neurons, researchers used this compound (Red-C12) alongside MitoTracker Green FM to simultaneously visualize lipid droplets and mitochondria, respectively. protocols.io This dual-labeling strategy enables the study of spatial relationships and dynamic interactions between these two organelles. The compatibility with a range of other fluorophores makes it a versatile component in multiparametric analyses in techniques like flow cytometry and confocal microscopy.

A critical requirement for fluorescent probes used in live-cell imaging is photostability—the ability to resist photobleaching, or the light-induced degradation of the fluorophore, upon repeated exposure to excitation light. Bodipy dyes, including this compound, are renowned for their superior photostability compared to many other classes of fluorescent dyes. medchemexpress.comglpbio.com This robustness allows for prolonged or time-lapse imaging of dynamic cellular processes without significant loss of the fluorescent signal.

This high photostability is essential for tracking events such as lipid droplet formation, trafficking, and lipolysis over extended periods. caymanchem.com For example, studies have utilized this probe to monitor the dynamics of lipid droplets in live cells in real-time, providing insights into cellular lipid metabolism. The ability to withstand long imaging sessions ensures that the collected data accurately reflects the biological processes under investigation, rather than being an artifact of dye degradation.

Fluorescence Resonance Energy Transfer (FRET) Mechanisms and Their Application in Detecting Molecular Interactions

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring the proximity between two fluorescent molecules on a nanometer scale, making it an ideal tool for studying molecular interactions. FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. This energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm) and their spectra overlap appropriately.

This compound can function as an acceptor in FRET pairs. For instance, research has demonstrated FRET from a donor, β-BODIPY 500/510 C12-HPC (which has an emission peak at 516 nm), to this compound as the acceptor in lipid bilayers. thermofisher.com In this system, when the donor is excited, it can transfer its energy to the nearby this compound, causing the acceptor to fluoresce at its characteristic wavelength of 572 nm. thermofisher.com The efficiency of this energy transfer is directly related to the distance between the donor and acceptor molecules, providing a quantitative measure of their association. Such FRET-based assays are instrumental in investigating lipid-protein interactions and the organization of lipids within membranes. thermofisher.com

Environmental Sensitivity Profiles and Their Role in Context-Dependent Signaling

While many Bodipy dyes are known for their relative insensitivity to the environment, some exhibit solvatochromism, meaning their spectral properties can change in response to the polarity of their local microenvironment. medchemexpress.commedchemexpress.comfishersci.se Although this compound is generally considered to be relatively insensitive to its environment, subtle changes can still be exploited. medchemexpress.com Its fluorescence properties are maintained in both aqueous and lipid environments. fishersci.se

In contrast, other probes, such as those based on nitrobenzoxadiazole or azapyrene, show strong negative solvatochromism, where their fluorescence is weak in polar (aqueous) environments but intense in non-polar (lipid) environments. nih.govresearchgate.net Studies comparing this compound with such solvatochromic dyes highlight its utility as a reliable marker for lipid-rich regions, as its signal is less dependent on the precise polarity of the lipid environment. nih.govtncbio.com However, the inherent lipophilic nature of the C12 chain drives its partitioning into non-polar lipid droplets, making its localization itself a form of context-dependent signal, clearly demarcating these organelles from the more polar cytoplasm. medchemexpress.com This reliable localization allows researchers to specifically track the fate of the lauric acid analog within the cell's metabolic pathways. researchgate.net

Applications in Cellular Imaging and Organelle Dynamics Research

Visualization and Quantification of Lipid Droplet (LD) Dynamics in Cellular Models

The lipophilic nature of Bodipy 558/568 C12 facilitates its partitioning into the neutral lipid core of lipid droplets (LDs), making it an excellent marker for visualizing these dynamic organelles. LDs are central hubs for cellular metabolism, and understanding their dynamics is crucial. nih.gov They alternate between periods of growth, fueled by nutrient surplus, and consumption through processes like lipolysis (enzymatic hydrolysis) to provide energy or building blocks for membranes. nih.gov

This compound enables detailed monitoring of the lifecycle of lipid droplets. Researchers can use this probe in pulse-chase experiments to distinguish between different populations of LDs. For instance, pre-existing LDs can be labeled with one fluorescent fatty acid analog (like Bodipy FL C12), and then newly synthesized LDs can be visualized by introducing this compound for a specific duration. nih.govmolbiolcell.org This methodology allows for the direct observation of nascent LD formation and their subsequent growth. nih.govmolbiolcell.org

Studies in various cell models, including hepatocytes and adipocytes, have utilized this compound to trace the esterification of fatty acids into neutral lipids and their incorporation into the LD core. nih.govmolbiolcell.org This process is rapid, with the probe being integrated into neutral lipids and phospholipids (B1166683) within 30 minutes in primary cytotrophoblasts. researchgate.netnih.gov This rapid uptake and incorporation are essential for tracking events like LD formation and lipolysis over extended periods in real-time.

The compound is instrumental for the non-invasive, spatiotemporal analysis of intracellular fatty acid dynamics. nih.gov It allows researchers to track the movement, distribution, and interactions of LDs within the cellular environment. pnas.org For example, studies have employed this compound to quantify intramyocellular lipid content and analyze LD morphology and subcellular distribution in a muscle fiber type-specific manner. jove.com

Live-cell imaging using this probe has revealed stable contacts between LDs and lysosomes in hepatocytes, during which the fluorescently labeled fatty acids accumulate in the adjacent lysosomes over time, suggesting direct lipid transfer between these organelles. pnas.org Such detailed tracking provides critical insights into how lipids are trafficked and utilized by different cellular compartments.

Cell ModelResearch FocusKey Findings with this compound
Hepatocytes Differentiating LD populationsUsed in dual-color imaging with Bodipy FL C12 to distinguish between pre-formed and newly made LDs. nih.govmolbiolcell.org
AML12 Mouse Hepatocytes LD-Lysosome InteractionEnabled live-cell imaging of direct lipid transfer from LDs to lysosomes during stable contacts. pnas.org
Human Skeletal Muscle Subcellular LD DistributionQuantified LD content, morphology, and distribution in a fiber type-specific manner. jove.com
Primary Cytotrophoblasts Fatty Acid Uptake & EsterificationDemonstrated rapid incorporation into neutral lipids and phospholipids within 30 minutes, localizing to LDs. nih.gov

This compound is versatile and suitable for both live-cell and fixed-cell imaging, accommodating a wide range of experimental designs.

Live-Cell Imaging : This is a primary application where the probe excels due to its high photostability. It allows researchers to track the dynamics of lipid metabolism in real-time, observing processes such as LD formation, trafficking, and interactions with other organelles like mitochondria and lysosomes. nih.govpnas.org For example, live-cell analysis has been used to monitor the movement of the fluorescent fatty acid from LDs to mitochondria for ATP production in starved cells. researchgate.net

Fixed-Cell Imaging : In this paradigm, cells are fixed after incubation with the probe. This approach is often used for high-resolution imaging and for colocalization studies with immunofluorescently labeled proteins. nih.gov For instance, researchers have incubated cells with this compound to label nascent LDs before fixing the cells and staining for specific LD-coat proteins to study their association. nih.govmolbiolcell.org While fixation can sometimes affect LD morphology, it provides detailed snapshots of molecular distributions at a specific moment. jove.com

Super-Resolution Microscopy Techniques Utilizing this compound

The excellent photophysical properties of this compound, such as its brightness and photostability, make it a valuable tool for super-resolution microscopy, which overcomes the diffraction limit of light to visualize subcellular structures with enhanced detail.

This compound has been successfully used in conjunction with AiryScan microscopy, a super-resolution technique that improves both resolution and signal-to-noise ratio. pubcompare.ai This technology is particularly effective for resolving the fine details of organelle interactions. In studies of the Hepatitis C virus, AiryScan microscopy with this compound was employed to observe the close association and co-localization of viral proteins with lipid droplets, which the virus hijacks for its replication. pubcompare.ai The enhanced resolution provided by this setup is critical for understanding the intricate interplay between pathogens and host cell organelles. pubcompare.ai This technique has also been used to image the translocation of other proteins to LDs under specific cellular stress conditions.

Single-Molecule Localization Microscopy (SMLM) techniques, such as STORM (Stochastic Optical Reconstruction Microscopy), achieve nanoscale resolution by sequentially activating and localizing individual fluorescent molecules. plos.org While many conventional dyes are not suitable for SMLM, research has demonstrated that BODIPY conjugates, including the closely related BODIPY-C12, can be used for live-cell SMLM. nih.govnih.gov

This is achieved by exploiting a phenomenon where the dyes form transient, red-shifted "dimer" states that emit bright, single-molecule fluorescence suitable for SMLM imaging. nih.gov This innovative approach has been used to resolve the nanoscopic spatial organization and dynamics of single fatty acid analogs and lipid droplets in living yeast and mammalian cells with a localization precision of approximately 26-30 nm. nih.govresearchgate.net This capability allows researchers to investigate phenomena such as the formation of dense, non-LD fatty acid clusters at the plasma membrane under fasting conditions, revealing subcellular lipid dynamics at an unprecedented level of detail. nih.govnih.gov

TechniqueBiological ApplicationKey Advantage
AiryScan Microscopy Co-localization of Hepatitis C virus proteins with LDs.Enhanced resolution and signal-to-noise ratio for detailed imaging of organelle interactions. pubcompare.ai
SMLM (via red-shifted states) Nanoscale imaging of fatty acid analog and LD dynamics in living cells.Achieves ~30 nm resolution to study the formation of subcellular lipid clusters and individual molecule dynamics. nih.govresearchgate.net

Probing Inter-Organelle Contact Sites and Lipid Trafficking Pathways

The fluorescent fatty acid analog, this compound, has emerged as a critical tool for investigating the intricate pathways of lipid trafficking between various cellular organelles. Its ability to be incorporated into cellular lipid pools allows researchers to visualize the dynamic movement of fatty acids in real-time, providing insights into the mechanisms governing inter-organelle communication, particularly at membrane contact sites (MCSs). These are regions where the membranes of two organelles come into close apposition, facilitating the transfer of molecules like lipids. biorxiv.orgresearchgate.net

Lipid Transfer between Lipid Droplets and Mitochondria

This compound is extensively used to trace the mobilization of fatty acids from their storage depots in lipid droplets (LDs) to mitochondria for energy production via β-oxidation. tandfonline.com This process is particularly active during periods of nutrient starvation, where cells shift their metabolism to utilize stored fats. nih.govnih.gov

A common experimental approach is the pulse-chase assay. biorxiv.orgnih.gov In this method, cells are first "pulsed" by incubating them with this compound, allowing the fluorescent fatty acid to be taken up and stored within the neutral lipid core of LDs. biorxiv.orgnih.gov After a "chase" period to remove excess probe, cells are typically subjected to starvation conditions, and the movement of the red fluorescence from LDs to mitochondria is monitored over time using microscopy. biorxiv.orgnih.gov

Research has demonstrated that this transfer is not a random process but is facilitated by direct physical connections—membrane contact sites—between LDs and mitochondria. biorxiv.orgnih.gov Several key proteins have been identified that mediate this tethering and subsequent fatty acid channeling.

Perilipin 5 (Plin5): This LD-associated protein is highly expressed in oxidative tissues and is known to mediate LD-mitochondria contact sites. biorxiv.org Studies using this compound have shown that Plin5 is crucial for the efficient trafficking of fatty acids from LDs to mitochondria during starvation. biorxiv.org

VPS13D and ESCRT Proteins: Recent findings have implicated the lipid transfer protein VPS13D and the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery in facilitating fatty acid transfer. Depletion of VPS13D or certain ESCRT proteins was shown to substantially inhibit the movement of this compound from LDs to mitochondria, suggesting they play a role in remodeling LD membranes to allow for fatty acid release at the contact sites. nih.gov

The transfer rate of the fluorescent signal from LDs to mitochondria that are in direct contact is significantly higher than to those that are not, providing strong evidence for the role of these contact sites in channeling fatty acids for oxidation. nih.gov

Study FocusCell TypeKey Findings with this compoundReference
Role of Perilipin 5 (Plin5) in LD-Mitochondria TetheringC2C12 MyoblastsVisualized FA trafficking from LDs to mitochondria during starvation, demonstrating the requirement of Plin5 for efficient transfer at contact sites. biorxiv.org
Involvement of VPS13D and ESCRT MachineryHeLa CellsShowed that depletion of VPS13D or ESCRT proteins inhibited the transfer of the probe from LDs to mitochondria under starvation. nih.gov
General FA Trafficking Under StarvationMouse Embryonic Fibroblasts (MEFs)Used a pulse-chase assay to demonstrate that starvation induces the movement of the FA analog from LDs to mitochondria for β-oxidation. nih.gov
Lipid Metabolism in AdipocytesPrimary Human AdipocytesDemonstrated that the fatty acid analogue can be metabolized in mitochondria, supporting the concept of lipid transfer between LDs and mitochondria. tandfonline.com

Accumulation and Transport within Peroxisomes

While LDs and mitochondria are primary sites of interest, this compound also serves as a probe for lipid metabolism in other organelles, such as peroxisomes. Peroxisomes are essential for various metabolic processes, including the β-oxidation of very-long-chain fatty acids. researchgate.net

Studies have observed that the fluorescent fatty acid analog can accumulate in peroxisomes. This allows for the visualization of fatty acid trafficking to these organelles. For instance, research has described how the protein M1 Spastin forms a tethering complex with the peroxisomal transporter ABCD1 to coordinate the movement of fatty acids from LDs to peroxisomes for their subsequent breakdown. nih.gov By adapting imaging protocols to include fluorescent markers for peroxisomes (e.g., GFP-SKL), the trafficking of this compound to these organelles can be specifically monitored. nih.gov

Localization within Endoplasmic Reticulum (ER) and Lysosomes

The endoplasmic reticulum (ER) is the primary site of synthesis for the neutral lipids that are stored in LDs. molbiolcell.org this compound is a valuable tool for studying the initial stages of lipid processing and LD biogenesis within the ER.

Upon entering the cell, the fatty acid analog is initially observed within the ER, often appearing as reticular structures. molbiolcell.org It is here that the probe, like endogenous fatty acids, is esterified into neutral lipids such as triacylglycerides. molbiolcell.orgnih.gov These newly synthesized, fluorescently-labeled neutral lipids then accumulate within the ER membrane, eventually budding off to form nascent LDs. molbiolcell.orgnih.gov This process can be visualized as the fluorescence transitions from a diffuse ER pattern to distinct, punctate LDs. molbiolcell.org Under conditions of saturated lipid stress, an accumulation of this compound can be observed in the ER, indicating impaired transfer of fatty acids from the ER to LDs. biorxiv.org

While less commonly the primary focus, the spatial relationship between LDs and lysosomes has also been examined. Microscopy studies have noted the distribution of lysosomes in the vicinity of lipid droplets, and probes like this compound can be used in conjunction with lysosomal markers to study potential interactions in processes such as lipophagy, where LD components are delivered to lysosomes for degradation. tandfonline.com

Investigation of Lipid Metabolism Pathways Using Bodipy 558/568 C12

Fatty Acid Uptake and Intracellular Trafficking Mechanisms

Bodipy 558/568 C12, a fatty acid-conjugated fluorescent probe, is instrumental in studying the dynamics of fatty acid uptake and their subsequent movement within the cell. caymanchem.com This probe, which has excitation and emission maxima of 558/568 nm respectively, allows for real-time monitoring of lipid localization and dynamics in live cells. caymanchem.com

Real-Time Monitoring of Fatty Acid Flux Across Cellular Compartments

The ability to track this compound in real-time provides invaluable insights into the flux of fatty acids between different cellular organelles. A pulse-chase labeling approach is often employed, where cells are first incubated with the fluorescent fatty acid analog to allow its incorporation into cellular structures, followed by a "chase" period to monitor its movement. researchgate.net This technique has been successfully used to visualize the trafficking of fatty acids from lipid droplets to mitochondria, particularly under conditions of cellular stress like starvation. caymanchem.comresearchgate.net

For instance, in cultured C2C12 myoblasts, a detailed protocol allows for the monitoring of fatty acid trafficking from lipid droplets to mitochondria. researchgate.net This involves labeling the cells with this compound (also referred to as Red C12) and a fluorescent mitochondrial marker, followed by live-cell imaging to visualize the movement of the fatty acid analog. researchgate.net This methodology enables the quantification of fatty acid trafficking between these two key metabolic organelles. researchgate.net

Studies in human placental explants have also utilized Bodipy-C12 to track the movement of long-chain fatty acids across different cell layers in real-time. nih.govnih.gov This research revealed that while all layers of the placenta took up the fatty acid, the rapid esterification and incorporation into lipid droplets occurred exclusively in the inner cytotrophoblast cells, a previously underappreciated role for this cell layer in placental lipid metabolism. nih.govnih.gov

Role in Fatty Acid Esterification and Incorporation into Neutral Lipids

This compound readily participates in cellular metabolic processes, including esterification and incorporation into neutral lipids such as triacylglycerols (TAGs). biorxiv.orgnih.gov This characteristic makes it an excellent tool for studying the synthesis and storage of neutral lipids within lipid droplets. nih.gov

In primary brown adipocytes, Bodipy C12 is both oxidized and incorporated into lipid droplets as TAGs. biorxiv.orgnih.gov The probe has been used to demonstrate that inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC) leads to an increase in the utilization of both intracellular and extracellular fatty acids, with a corresponding reduction in the esterification of fatty acids into TAGs. biorxiv.org

Thin-layer chromatography (TLC) analysis of lipid extracts from cells treated with this compound confirms its incorporation into various lipid subclasses. In human cytotrophoblasts, Bodipy-labeled neutral lipids were detected within 30 minutes of incubation, indicating rapid esterification. nih.gov Similarly, in hepatocytes, both this compound and its green-fluorescent counterpart, Bodipy FL C12, are integrated into lipid droplets with a similar distribution. nih.gov

Research in aged mice has shown altered osteoblast metabolism, leading to lipid accumulation. aginganddisease.org Using this compound, it was observed that stromal cells and mature osteoblasts from older mice showed differences in the handling of the fluorescent fatty acid, as revealed by thin-layer chromatography. aginganddisease.org Furthermore, studies on hepatocytes have shown that the overexpression of ARFGAP1 promotes the formation of lipid droplets, as visualized by the staining of neutral lipids with this compound. plos.org

Exploring Beta-Oxidation Pathways and Metabolic Fate of the Probe

The metabolic fate of this compound extends to its utilization in beta-oxidation, the primary pathway for fatty acid degradation. This allows researchers to investigate the intricacies of this metabolic process under various conditions.

Comparative Analysis of Beta-Oxidation Rates with Other Fluorescent Fatty Acids

While this compound is metabolized through beta-oxidation, its rate of degradation can differ from other fluorescent fatty acid analogs. One study directly compared the beta-oxidation of this compound with another probe, AP-C12, in HepG2 cells. researchgate.netnih.gov The results indicated that the beta-oxidation of this compound did not proceed as rapidly as that of AP-C12. researchgate.netnih.gov This slower rate of beta-oxidation makes this compound a valuable tool for examining specific aspects of fatty acid metabolism where a more stable probe is advantageous.

Interplay with Mitochondrial Pyruvate Blockade and Metabolic Perturbations

This compound has been instrumental in studying the metabolic rewiring that occurs in response to perturbations in cellular energy pathways. A key example is the investigation of the effects of blocking the mitochondrial pyruvate carrier (MPC). biorxiv.orgnih.gov

In brown adipocytes, inhibiting the MPC with the pharmacological agent UK5099 leads to a significant reduction in lipid droplet content, as visualized by pre-staining with Bodipy C12. biorxiv.orgnih.gov This suggests an increase in lipolysis. biorxiv.orgescholarship.org Further analysis using thin-layer chromatography of lipids from cells pulsed with Bodipy C12 showed that MPC inhibition increased the uptake and utilization of the fatty acid from the media, mimicking the effects of norepinephrine, a known activator of lipolysis. biorxiv.orgnih.gov These findings indicate that when pyruvate import into the mitochondria is blocked, brown adipocytes shift their metabolism to increase the utilization of fatty acids from both internal stores and the extracellular environment. biorxiv.orgnih.govescholarship.org

Analysis of Lipid Dynamics in Specific Physiological and Pathophysiological Contexts

The application of this compound extends to the study of lipid dynamics in a range of physiological and disease states, providing insights into how lipid metabolism is altered in these conditions.

In the context of skeletal muscle, Bodipy-558/568 C12 has been used as a lipid droplet marker to quantify intramyocellular lipid content and analyze lipid droplet morphology and subcellular distribution in a fiber type-specific manner. jove.com This is crucial for understanding conditions like myosteatosis, where excessive lipid infiltration is associated with negative health outcomes. jove.com

Studies on frontotemporal dementia with GRN haploinsufficiency have utilized this compound to investigate lipid metabolism. researchgate.net These studies revealed abnormal lipid metabolism with increased lipid droplet formation in patient-derived fibroblasts, highlighting a link between the genetic defect and altered lipid homeostasis. researchgate.net

In osteoblasts, aging has been shown to result in lipid accumulation and oxidative stress-mediated bone loss. aginganddisease.org this compound pulse-chase experiments and subsequent lipid extraction have been used to track fatty acid metabolism in osteoblasts from young versus old mice, revealing age-related changes in lipid processing. aginganddisease.org

Furthermore, in the context of cancer research, metabolic imaging with fluorescent probes like this compound can help to understand the metabolic landscape of tumors. For instance, it has been used to study fatty acid uptake and storage in different lymphocyte populations in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome. mdpi.com

The versatility of this compound is also demonstrated in studies of adipocyte biology. In primary human adipocytes, the probe has been used to demonstrate that fatty acids can be metabolized in mitochondria, supporting the concept of an interconnected network of lipid droplets and mitochondria for lipid transport and metabolism. tandfonline.com

Adipose Tissue Function and Insulin-Dependent Metabolic Processes

This compound has been instrumental in studying the function of white adipose tissue (WAT) and its response to insulin (B600854). Research has shown that this fluorescent fatty acid analog is readily taken up by adipocytes and metabolized into triglycerides (TAG) through an insulin-dependent mechanism. oup.com This process is crucial for energy storage within the body.

Studies using this probe have revealed a correlation between the uptake of this compound and the expression of key proteins involved in fatty acid transport and esterification, such as FATP-1 and CD36. oup.com In primary human adipocytes, this compound has been observed not only in the central lipid droplet but also in smaller, surface-associated lipid droplets and mitochondria, highlighting the role of these organelles in lipid metabolism. nih.gov The movement of fatty acids from lipid droplets to mitochondria for processes like β-oxidation can be visualized with this probe. nih.gov

The regulation of lipolysis, the breakdown of stored triglycerides, is another area where this compound has proven useful. In times of energy demand, hormones like catecholamines stimulate lipolysis, while insulin inhibits it. e-dmj.org Dysregulation of this balance, often seen in obesity, leads to increased circulating free fatty acids and can contribute to insulin resistance. e-dmj.orge-dmj.org

Research FocusKey Findings with this compoundRelevant Proteins/Pathways
Insulin-Dependent FFA to TAG Conversion in WAT This compound is metabolized into triglycerides in an insulin-dependent manner. oup.comInsulin signaling pathway, FATP-1, CD36 oup.com
Lipid Droplet Dynamics in Adipocytes The probe localizes to both central and surface-associated lipid droplets, as well as mitochondria. nih.govLipid storage and mobilization, β-oxidation nih.gov
Regulation of Lipolysis Visualizes fatty acid mobilization from lipid droplets under hormonal control. nih.gove-dmj.orgCatecholamine signaling, Insulin signaling e-dmj.org

Lipid Trafficking in Placental Cells and Other Specialized Tissues

The transport of lipids across the placenta is vital for fetal development. Studies utilizing this compound have provided significant insights into this process. Research on human term placental explants demonstrated that while all cell layers take up the fatty acid analog, the inner cytotrophoblast cells are uniquely responsible for its rapid esterification and incorporation into lipid droplets. nih.gov This finding suggests a previously unrecognized role for cytotrophoblasts in regulating placental fatty acid metabolism. nih.gov As these cells differentiate, their ability to process lipids diminishes, accompanied by the suppression of genes involved in fatty acid uptake and metabolism. nih.gov

In osteoblasts, the cells responsible for bone formation, this compound has been used to study age-related changes in lipid metabolism. aginganddisease.org Research indicates that osteoblasts from older individuals exhibit increased lipid accumulation, which can contribute to oxidative stress and bone loss. aginganddisease.org

Tissue/Cell TypeKey Findings with this compoundImplication
Human Placenta Cytotrophoblast cells are the primary site of rapid fatty acid esterification and storage. nih.govReveals a specialized role for cytotrophoblasts in fetal nutrient supply. nih.gov
Osteoblasts Aged osteoblasts show higher lipid accumulation. aginganddisease.orgLinks altered lipid metabolism to age-related bone loss. aginganddisease.org

Investigations in Cellular Stress Responses and Nutrient Availability

Cells respond to various stressors, including nutrient deprivation and oxidative stress, by altering their metabolic pathways. This compound has been employed to study how these responses impact lipid dynamics. Under conditions of nutrient starvation, cells can mobilize fatty acids from lipid droplets for energy. biorxiv.org For instance, in HeLa cells, starvation induces the breakdown of lipid droplets, a process that can be tracked using this fluorescent probe. mdpi.com

Interestingly, research has shown that oxidative stress, induced by factors like hydrogen peroxide or heat shock, can lead to an increased expression of Lipopolysaccharide Binding Protein (LBP) and its translocation to lipid droplets stained with this compound. nih.gov This suggests a role for LBP in managing lipid homeostasis during cellular stress. nih.gov In the context of aging, studies on osteoblasts have shown that cells from older mice have a greater availability of stored lipids, which they utilize for energy during differentiation, but this is also associated with increased oxidative stress. aginganddisease.org

Cellular ConditionObservation with this compoundAssociated Cellular Process
Nutrient Starvation Mobilization of the probe from lipid droplets. biorxiv.orgCellular adaptation to energy deficit. biorxiv.org
Oxidative Stress Co-localization of LBP with the probe on lipid droplets. nih.govStress response and regulation of lipid homeostasis. nih.gov
Aging (Osteoblasts) Higher levels of stored lipids visualized by the probe. aginganddisease.orgIncreased fuel for differentiation but also potential for oxidative damage. aginganddisease.org

Studies on Autophagy (Lipophagy) and Lipid Droplet Degradation

Autophagy is a cellular process for degrading and recycling cellular components, and when it specifically targets lipid droplets, it is termed lipophagy. biorxiv.org this compound has been a key tool in visualizing and understanding this process. Lipophagy involves the engulfment of lipid droplets by autophagosomes, which then fuse with lysosomes to break down the triglycerides into fatty acids. biorxiv.org

Studies have shown that in nutrient-rich conditions, autophagy-related proteins can contribute to the breakdown of lipid droplets. mdpi.com Conversely, during severe amino acid starvation, autophagy can actually promote the formation of lipid droplets. mdpi.com The probe has been used in pulse-chase experiments to distinguish between pre-existing and newly formed lipid droplets under different nutrient conditions. mdpi.com

Research has also identified specific proteins, such as ATG5 and RAB18, that are crucial for lipophagy. biorxiv.orgmdpi.com For example, in cells lacking RAB18, the mobilization of this compound from lipid droplets during starvation is impaired. biorxiv.org Furthermore, the probe has been used to show that mammalian Atg2 proteins are not only essential for the formation of autophagosomes but also play a role in regulating the size and distribution of lipid droplets, independent of their role in autophagy. molbiolcell.org Live-cell imaging has also captured the direct transfer of this compound from lipid droplets to lysosomes, demonstrating a direct pathway for lipid degradation. pnas.org

Research AreaKey Findings with this compoundKey Proteins/Mechanisms
Dual Role of Autophagy Autophagy contributes to lipid droplet breakdown in nutrient sufficiency and formation during severe starvation. mdpi.comATG5 mdpi.com
Fatty Acid Mobilization Impaired mobilization of the probe from lipid droplets in RAB18 knockout cells during starvation. biorxiv.orgRAB18 biorxiv.org
Autophagosome Formation and Lipid Droplet Morphology Atg2 proteins are required for autophagosome formation and also regulate lipid droplet size and distribution. molbiolcell.orgAtg2A, Atg2B molbiolcell.org
Direct Lipid Transfer Visualization of direct transfer of the probe from lipid droplets to lysosomes. pnas.orgMicrolipophagy pnas.org

Methodological Frameworks for Research with Bodipy 558/568 C12

Pulse-Chase Labeling Paradigms for Tracking Lipid Dynamics

Bodipy 558/568 C12, a fluorescent fatty acid analog, is instrumental in pulse-chase experiments designed to monitor the intracellular trafficking of lipids. smolecule.comresearchgate.net In these paradigms, cells are first "pulsed" by incubation with this compound for a specific duration, allowing the fluorescent fatty acid to be taken up and incorporated into cellular lipid stores, primarily within lipid droplets (LDs). smolecule.combiorxiv.orgnih.gov Following the pulse, the cells are "chased" by replacing the labeling medium with a fresh medium lacking the fluorescent probe. biorxiv.orgnih.gov This allows researchers to track the movement and metabolic fate of the labeled lipids over time. smolecule.com

A typical protocol involves incubating cells with trace amounts of this compound (e.g., 1-5 µM) overnight (approximately 16 hours) to ensure its accumulation in LDs. biorxiv.orgnih.gov This is followed by a shorter chase period, often around one hour, in a complete medium to allow for the incorporation of the fluorescent lipids into neutral lipids within the LDs. biorxiv.orgnih.gov Time-lapse microscopy can then be employed to visualize the dynamic movement of the fluorescent signal from LDs to other organelles, such as mitochondria, particularly under conditions of cellular starvation which stimulates fatty acid utilization. biorxiv.orgnih.gov

For instance, in studies of fatty acid trafficking from LDs to mitochondria, C2C12 myoblasts have been pulsed with 5 µM this compound for 16 hours, followed by a 1-hour chase. biorxiv.org Subsequent imaging under starvation conditions reveals the transport of the fluorescent signal to mitochondria, a process dependent on factors like the protein Perilipin 5. biorxiv.org Similarly, this technique has been used in mouse embryonic fibroblasts (MEFs) to demonstrate that under starvation, FAs are mobilized from LDs for mitochondrial β-oxidation. nih.gov These experiments can distinguish between different mechanisms of lipid mobilization, such as lipase-mediated lipolysis versus lipophagy. nih.gov

Co-localization Studies with Organelle Markers and Protein Probes

To elucidate the specific subcellular locations and interactions of lipids labeled with this compound, co-localization studies with various organelle markers and protein probes are essential. These studies involve simultaneously labeling cells with this compound and another fluorescent marker specific to a particular organelle or protein.

A common application is the investigation of the relationship between lipid droplets and mitochondria. In such experiments, cells can be transfected with a plasmid encoding a mitochondrially-targeted green fluorescent protein (Mito-GFP) to visualize mitochondria, and then subjected to a this compound pulse-chase regimen. biorxiv.orgprotocols.io Confocal microscopy can then be used to assess the degree of overlap between the red fluorescence of this compound and the green fluorescence of Mito-GFP, providing evidence for the transport of fatty acids from LDs to mitochondria. biorxiv.orgprotocols.io For example, in hippocampal neurons, co-localization with MitoTracker Green FM has been used to quantify the intensity of Red-C12 fluorescence within distinctly isolated mitochondria on axons. protocols.io

Similarly, co-localization with other LD-associated proteins can provide insights into the regulation of lipid droplet dynamics. For instance, studies have shown that GFP-Atg2A, a protein involved in autophagy, co-localizes with lipid droplets stained with this compound, particularly after oleic acid treatment to induce LD formation. molbiolcell.org In human placental explants, co-localization of this compound with the LD-associated proteins Perilipin-2 or Perilipin-3 has been demonstrated, confirming the incorporation of the fatty acid analog into bona fide lipid droplets. nih.gov Furthermore, co-staining with neutral lipid markers like Bodipy 493/503 can be used to validate the specificity of this compound for lipid droplets.

Quantitative Image Analysis Techniques for Fluorescent Signal Quantification

The quantification of fluorescent signals from this compound is crucial for obtaining objective and reproducible data from imaging experiments. Various quantitative image analysis techniques are employed to measure parameters such as fluorescence intensity, the number and size of lipid droplets, and the degree of co-localization between different fluorescent probes.

Following image acquisition using confocal microscopy, specialized software is used to process and analyze the images. A key step is the segmentation of objects of interest, such as lipid droplets or mitochondria, based on their fluorescence. For example, in studies of lipid droplet dynamics in hepatocytes, MetaMorph software was used to quantify the number and size of lipid droplets from images of this compound staining. nih.gov In other studies, the Top Hat program within MetaMorph has been used for the same purpose. molbiolcell.org

Quantification of fluorescence intensity within specific regions of interest (ROIs) is another common analysis. For instance, in time-lapse experiments tracking fatty acid transport, the fluorescent intensity of this compound within areas defined by mitochondrial markers can be measured at different time points to quantify the rate of lipid transfer. nih.gov The data is often presented as a percentage of the initial fluorescence to normalize for variations in initial labeling. nih.gov Pearson's correlation coefficient is a statistical measure frequently used to quantify the extent of co-localization between two fluorescent signals, such as this compound and an organelle marker. nih.gov

Use of Open-Source Software for Image Processing and Data Extraction

Open-source software plays a significant role in making quantitative image analysis accessible and standardized. Fiji (an image processing package based on ImageJ) is a widely used platform for analyzing fluorescence microscopy data, including images generated with this compound. nih.govelifesciences.orgjove.com

Fiji offers a vast array of plugins and tools for various image processing tasks. For example, lipid droplets can be automatically segmented using methods like the Renyi Entropy method, and their abundance can be quantified using particle analysis tools. nih.gov The software can also be used to set measurements for area, integrated density, and other parameters, with the ability to limit these measurements to thresholded regions. researchgate.net In studies involving co-localization, Fiji can be used to create binary images from segmented lipid droplets for further analysis. elifesciences.org The use of such open-source platforms promotes transparency and reproducibility in research findings.

Integration with Biochemical and Analytical Techniques

While fluorescence microscopy provides invaluable spatial and temporal information, integrating these observations with biochemical and analytical techniques is essential for a comprehensive understanding of lipid metabolism.

Thin-Layer Chromatography (TLC) for Lipid Class Separation

Thin-layer chromatography (TLC) is a powerful biochemical technique used to separate and identify different classes of lipids. nih.govcore.ac.uk In the context of research with this compound, TLC is used to determine how the fluorescent fatty acid analog is incorporated into various lipid species within the cell. nih.gov

The process typically involves extracting total lipids from cells previously labeled with this compound using a solvent mixture like chloroform/methanol. nih.gov The extracted lipids are then spotted onto a silica (B1680970) gel TLC plate and separated based on their polarity by developing the plate in a specific solvent system, such as heptane/isopropyl ether/acetic acid. nih.gov The fluorescent bands corresponding to different lipid classes (e.g., free fatty acids, triglycerides, phospholipids) can be visualized under UV light. nih.gov This allows researchers to confirm that this compound is esterified and incorporated into neutral lipids like triglycerides, which are the primary components of lipid droplets. nih.gov TLC can also help to resolve discrepancies between fluorescence intensity observed in microscopy and the actual biochemical lipid quantification.

Considerations for Multi-Omic Integration (e.g., with Metabolomics)

Integrating imaging data from this compound with large-scale "multi-omic" datasets, such as metabolomics, proteomics, and lipidomics, offers a systems-level view of cellular processes. molbiolcell.orgseer.bionih.gov This approach can reveal complex relationships between lipid trafficking and broader metabolic networks. seer.bionih.gov

For instance, fluorescence imaging with this compound can be paired with metabolomic analyses to link the observed dynamics of lipid trafficking to specific metabolic pathways, such as mitochondrial β-oxidation. molbiolcell.org Multi-omics factor analysis can be applied to integrate data from different omics platforms to identify latent factors that represent the underlying variance across the datasets. seer.bio This integrated approach has the potential to uncover novel biomarkers and provide deeper insights into the pathophysiology of metabolic diseases. seer.bionih.gov The choice to study multiple sample types from a single source can help to disentangle the complex dynamics between factors like diet, microbiota, and metabolites. frontiersin.org

Future Directions and Emerging Research Avenues

Development of Next-Generation BODIPY 558/568 C12-Based Probes

The development of new fluorescent probes based on the this compound scaffold is a key area of future research. These efforts aim to create tools with enhanced capabilities for visualizing and quantifying specific aspects of lipid metabolism with greater precision.

A significant focus is on modifying the this compound structure to direct it to specific organelles beyond lipid droplets, such as the endoplasmic reticulum, mitochondria, or peroxisomes. mdpi.com This could be achieved by attaching specific targeting molecules to the dye. Such targeted probes would allow for more precise tracking of fatty acid trafficking between different cellular compartments. For instance, a probe that specifically accumulates in mitochondria would provide a clearer picture of fatty acid transport into this organelle for beta-oxidation.

Recent research has already demonstrated that BODIPY-C12 can accumulate in peroxisomes, providing a valuable tool for studying peroxisomal fatty acid metabolism and diagnosing related disorders. nih.gov Further functionalization could lead to probes that not only localize to an organelle but also report on its functional state, such as changes in membrane potential or the activity of specific enzymes. mdpi.com

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. Future research will likely involve the development of FRET-based biosensors that incorporate this compound as one of the FRET partners. These sensors could be designed to detect the interaction of fatty acids with specific proteins, such as fatty acid binding proteins or enzymes involved in lipid metabolism.

By genetically tagging a protein of interest with a fluorescent protein that can act as a FRET partner for this compound, researchers could visualize where and when the fatty acid analog interacts with the protein in living cells. This would provide unprecedented spatial and temporal resolution for studying the dynamics of lipid-protein interactions.

Elucidating Novel Regulatory Mechanisms of Lipid Metabolism

This compound has been instrumental in tracking the flow of fatty acids through various metabolic pathways. nih.gov Future studies will continue to leverage this probe to uncover new regulatory mechanisms that control lipid storage, mobilization, and utilization. For example, by using pulse-chase experiments with this compound, researchers can follow the fate of a cohort of fatty acids over time, revealing how different signaling pathways or disease states affect their trafficking and metabolism. nih.govnih.gov

This approach can be particularly powerful when combined with genetic or pharmacological perturbations. For instance, researchers can use the probe to study how knocking out a specific gene or treating cells with a particular drug alters the movement of fatty acids between lipid droplets and other organelles. nih.gov This can help to identify new proteins and pathways that are critical for maintaining lipid homeostasis.

Exploring this compound in Novel Model Organisms and Cellular Systems

While this compound has been extensively used in cultured cells and some model organisms, there is great potential for its application in a wider range of biological systems. molbiolcell.org This includes using the probe to study lipid metabolism in the context of whole organisms, such as zebrafish or mice, which can provide insights into how lipid dynamics are regulated at the tissue and organismal level. biorxiv.orgbiorxiv.org

Furthermore, applying this compound to less-studied cell types or in the context of specific diseases can reveal novel aspects of lipid biology. mdpi.comresearchgate.net For example, studying fatty acid uptake and storage in immune cells or neurons could provide new insights into the roles of lipids in inflammation and neurodegeneration. biorxiv.orgresearchgate.net The use of this compound in diverse model systems will be crucial for a comprehensive understanding of lipid metabolism in health and disease.

Model Organism/SystemResearch Application of this compound
Yeast (Saccharomyces cerevisiae) Monitoring fatty acid uptake and incorporation into lipid droplets. nih.gov
Zebrafish (Danio rerio) Visualizing lipid droplet formation and fatty acid incorporation in vivo. nih.govbiorxiv.orgresearchgate.net
Mouse Embryonic Fibroblasts (MEFs) Tracking fatty acid trafficking from lipid droplets to mitochondria during starvation. nih.govnih.govresearchgate.net
Human Placental Cytotrophoblasts Studying differential lipid metabolism and dynamics. nih.gov
Hepatocytes Investigating lipid droplet dynamics and the effects of gene knockouts on lipid metabolism. nih.govmolbiolcell.org
Tumor-Infiltrating Lymphocytes (TILs) Tracking fatty acid uptake and utilization in the context of cancer immunotherapy. biorxiv.org
Hippocampal Neurons Tracing fatty acid localization and transport. protocols.io

Computational Modeling and Theoretical Investigations of Probe-Lipid Interactions

To fully interpret the data obtained from imaging studies with this compound, a deeper understanding of its interactions with lipids and proteins at the molecular level is required. Computational modeling and theoretical studies can provide valuable insights into these interactions.

Molecular dynamics simulations can be used to model the behavior of this compound within a lipid droplet or a cell membrane. These simulations can help to predict how the probe orients itself within these structures and how its fluorescence properties might be affected by the local environment. This information is crucial for accurately interpreting changes in fluorescence intensity and lifetime observed in imaging experiments. Furthermore, theoretical calculations can be used to understand the photophysical properties of the probe and how they are influenced by its chemical structure. This knowledge can guide the design of new and improved BODIPY-based probes with optimized properties for specific applications.

Q & A

Q. How to optimize Bodipy 558/568 C12 staining protocols for live-cell imaging of lipid droplets?

  • Methodological Answer : Prepare a working solution by dissolving this compound in DMSO or ethanol (1–2 mM stock), then dilute to 1–2 µM in cell culture media. Incubate cells for 12–16 hours at 37°C, protected from light. For adherent cells, ensure confluency is ≤80% to avoid overloading. Post-staining, wash cells twice with PBS to remove excess dye. Store stock solutions at -20°C, avoiding freeze-thaw cycles to prevent fluorescence quenching . Validate staining using control cells without the dye and confirm specificity via co-staining with neutral lipid markers like Bodipy 493/503 .

Q. What are the critical controls for ensuring specificity in lipid droplet labeling with this compound?

  • Methodological Answer : Include (i) unstained cells to assess autofluorescence, (ii) cells treated with lipid-depleting agents (e.g., triacsin C, an acyl-CoA synthetase inhibitor) to confirm reduced Bodipy signal, and (iii) co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria) to rule out off-target localization. For fixed cells, compare results with live-cell imaging to exclude fixation artifacts . Titrate dye concentrations (0.5–5 µM) to avoid saturation artifacts in high-lipid-content cells .

Advanced Research Questions

Q. How to resolve discrepancies between this compound fluorescence intensity and biochemical lipid quantification (e.g., TLC)?

  • Methodological Answer : Fluorescence intensity may not correlate with total lipids due to metabolite interference (e.g., fluorescent acyl-CoA species detected in heterofibrin A1-treated cells ). Perform lipid extraction using chloroform/methanol (2:1 v/v) and analyze via TLC with ethyl acetate/cyclohexane (2.5:1) to separate free fatty acids, triglycerides, and metabolites . Normalize Bodipy fluorescence to protein content or cell count. For dynamic studies, combine pulse-chase labeling (e.g., 12-hour pulse followed by 24-hour chase in HBSS) with confocal quantification of lipid droplet turnover .

Q. How to design experiments tracking lipid-mitochondria interactions using this compound under metabolic stress?

  • Methodological Answer : Co-stain cells with this compound (1 µM, 16 hours) and MitoTracker Green (200 nM, 1 hour) in nutrient-deprived media. Use AiryScan super-resolution microscopy to resolve lipid-mitochondria contact sites. For mitochondrial pyruvate blockade, treat cells with UK5099 (5 µM, 24 hours) and quantify Bodipy signal redistribution via Fiji/ImageJ. Include triacsin C-treated controls to distinguish β-oxidation-dependent lipid trafficking . For time-lapse studies, image at 30-minute intervals to capture LD-mitochondria fusion events .

Q. How to interpret unexpected fluorescent metabolites in TLC when using this compound?

  • Methodological Answer : Bands resolving between free this compound (Rf = 0.19) and cholesterol (Rf = 0.23) may indicate acyl-CoA intermediates (e.g., Bodipy-C12-CoA). Confirm via enzymatic assays (e.g., acyl-CoA synthetase inhibition with triacsin C ). For hepatocyte studies, combine this compound with BODIPY FL C12 to differentiate nascent vs. preformed lipid droplets during metabolic perturbations (e.g., DZA treatment ). Use LC-MS to identify metabolites if TLC resolution is insufficient .

Methodological Tables

Q. Table 1: Key Parameters for this compound Staining

ParameterOptimal RangeReferences
Stock Concentration1–2 mM (in DMSO)
Working Concentration0.5–5 µM
Incubation Time12–16 hours
Co-staining CompatibilityMitoTracker, Hoechst 33342


Table 2: Troubleshooting Common Artifacts

IssueSolutionReferences
Fluorescence QuenchingAvoid freeze-thaw cycles; use fresh working solution
Non-specific StainingTitrate dye; include triacsin C controls
Metabolite InterferenceCombine TLC with LC-MS validation

Critical Considerations

  • Dynamic Range : this compound exhibits pH and polarity insensitivity but may saturate in lipid-rich cells. Use lower concentrations (0.5 µM) for adipocytes or hepatocytes .
  • Multi-Omic Integration : Pair fluorescence imaging with metabolomics (e.g., 13C-glucose tracing) to link lipid trafficking to mitochondrial β-oxidation .
  • Ethical Reporting : Disclose all image adjustments (e.g., brightness/contrast) in methods to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.